molecular formula C21H27NO3 B14365062 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol

Katalognummer: B14365062
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: YCHVMLCSVQOSNN-QURGRASLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol is a complex organic compound with a unique structure that combines phenolic and imidoyl functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol typically involves a multi-step process. The initial step often includes the formation of the imidoyl chloride from the corresponding amide, followed by the reaction with a phenolic compound under basic conditions to yield the desired product. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imidoyl group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its imidoyl functionality.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol involves its interaction with specific molecular targets. The imidoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol shares structural similarities with compounds like N-hydroxybenzimidoyl derivatives and phenolic ethers.
  • N-hydroxybenzimidoyl derivatives : These compounds also contain the imidoyl functionality and exhibit similar reactivity.
  • Phenolic ethers : These compounds share the phenolic group and can undergo similar substitution reactions.

Uniqueness

What sets this compound apart is its combination of both imidoyl and phenolic functionalities, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C21H27NO3

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol

InChI

InChI=1S/C21H27NO3/c1-3-4-5-7-10-16(2)25-18-13-14-19(20(23)15-18)21(22-24)17-11-8-6-9-12-17/h6,8-9,11-16,23-24H,3-5,7,10H2,1-2H3/b22-21+

InChI-Schlüssel

YCHVMLCSVQOSNN-QURGRASLSA-N

Isomerische SMILES

CCCCCCC(C)OC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Kanonische SMILES

CCCCCCC(C)OC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.